![molecular formula C12H8IN3 B6350865 3-Iodo-2-phenylimidazo[1,2-b]pyridazine CAS No. 1426142-79-1](/img/structure/B6350865.png)
3-Iodo-2-phenylimidazo[1,2-b]pyridazine
Overview
Description
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The 3-Iodo-2-phenylimidazo[1,2-b]pyridazine is a derivative of this class. It’s recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . An ultrasonication strategy assisted by molecular iodine as an environmentally benign catalyst has been used for the synthesis of pharmacologically significant imidazo[1,2-a]pyridine scaffolds .Molecular Structure Analysis
The molecular structure of 3-Iodo-2-phenylimidazo[1,2-b]pyridazine is characterized by the presence of a fused bicyclic 5–6 heterocycle . The positions of donors are mutually exchanged via the different position of PhImPy such as C6-position of imidazopyridine and para -position of the phenyl group .Chemical Reactions Analysis
The direct functionalization of imidazo[1,2-a]pyridines has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This has been achieved through radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Scientific Research Applications
Organic Synthesis and Drug Development
Imidazo[1,2-b]pyridazines, including 3-Iodo-2-phenylimidazo[1,2-b]pyridazine, serve as versatile scaffolds in organic synthesis. Researchers have explored their synthetic methods and reactivity. Additionally, these compounds play a crucial role in drug development .
Optoelectronic Devices
This class of aromatic heterocycles has great potential in optoelectronic applications. Imidazo[1,2-b]pyridazines contribute to the development of optoelectronic devices, such as light-emitting diodes (LEDs), organic solar cells, and photodetectors. Their unique electronic properties make them suitable for these technologies .
Emitters for Confocal Microscopy and Imaging
Imidazo[1,2-b]pyridazines possess fluorescent properties, which make them useful as imaging agents. In confocal microscopy, these compounds can selectively label specific cellular structures or biomolecules. Their emission properties allow for high-resolution imaging .
Materials Science
Beyond their biological applications, imidazo[1,2-b]pyridazines contribute to materials science. Researchers have explored their use in designing functional materials, such as luminescent materials, liquid crystals, and conductive polymers. These applications rely on the unique electronic and optical properties of these heterocycles.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds structurally similar to 3-iodo-2-phenylimidazo[1,2-b]pyridazine, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been utilized in medicinal chemistry against a range of biological targets .
Mode of Action
It’s worth noting that similar compounds have been shown to have numerous practical applications . The direct functionalization of these valuable scaffolds has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Biochemical Pathways
It’s known that various pyridazine based scaffolds have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
Pharmacokinetics
It’s worth noting that similar compounds have been shown to have numerous practical applications .
Future Directions
Imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Therefore, the future directions for 3-Iodo-2-phenylimidazo[1,2-b]pyridazine could involve further exploration of its potential applications in medicinal chemistry and drug discovery research.
properties
IUPAC Name |
3-iodo-2-phenylimidazo[1,2-b]pyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8IN3/c13-12-11(9-5-2-1-3-6-9)15-10-7-4-8-14-16(10)12/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXPIPUZSOQBDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C(=N2)C=CC=N3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8IN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-2-phenylimidazo[1,2-b]pyridazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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